Ethyl 3-(cyclopropylamino)propanoate

Description

Contextualization of Alkyl Amino Propanoates in Chemical Research

Alkyl amino propanoates are a class of organic compounds that feature an amino group and an ester functional group attached to a propane (B168953) backbone. These bifunctional molecules serve as versatile synthons, or building blocks, in the synthesis of more complex chemical structures. The presence of both a nucleophilic amino group and an electrophilic ester group allows for a wide range of chemical transformations.

Alkyl groups, which are fundamental components in organic chemistry, play a crucial role by influencing the molecule's physical and chemical properties, such as stability and reactivity. In the context of drug design, the incorporation of alkyl groups can significantly impact a compound's solubility, membrane permeability, and interaction with biological targets. N-alkylated-α-amino acids, a related class, are recognized as valuable building blocks for the pharmaceutical and fine chemical industries. nih.gov The synthesis of molecules like ethyl 3-(3-aminophenyl)propanoate (B2654546) highlights the utility of this structural motif in creating compounds of further interest. nih.gov The general structure of an ester consists of a carbonyl group bonded to an oxygen atom, which is then attached to an organyl group. wikipedia.org Ethyl propionate, a simple example of an alkyl propanoate, is a colorless volatile liquid found in fruits like kiwis and strawberries. wikipedia.org

Significance of Cyclopropylamine (B47189) Derivatives in Synthetic Chemistry

Cyclopropylamine derivatives are a notable subclass of compounds that incorporate a three-membered cyclopropane (B1198618) ring attached to an amino group. longdom.orgguidechem.com This structural feature imparts unique electronic and steric properties, making them highly valuable in synthetic organic chemistry. acs.org The significant ring strain of the cyclopropane ring, with bond angles compressed to approximately 60°, enhances the molecule's reactivity and allows for a variety of chemical transformations. longdom.org

These derivatives are crucial intermediates in the production of pharmaceuticals, agrochemicals, and materials. longdom.org In medicinal chemistry, the cyclopropylamine moiety is a key building block for novel therapeutic agents. longdom.orgacs.org In agriculture, it is used in formulating herbicides, fungicides, and insecticides. longdom.org Furthermore, in material science, the rigidity of the cyclopropane ring contributes to the synthesis of specialty polymers and coatings with exceptional mechanical and thermal properties. longdom.org The synthesis of cyclopropylamine derivatives has been a significant area of research, with numerous methods developed for their preparation, including adaptations of the Simmons-Smith reaction, Kulinkovich reaction, and Michael-initiated ring-closure reactions. acs.orgidexlab.com

Overview of Ethyl 3-(cyclopropylamino)propanoate as a Research Target

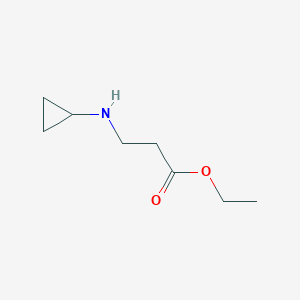

This compound, with the CAS number 76731-85-6, is a specific molecule that combines the features of both alkyl amino propanoates and cyclopropylamine derivatives. Its structure consists of an ethyl propanoate backbone with a cyclopropylamino group at the 3-position. This compound serves as a valuable intermediate in organic synthesis.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 76731-85-6 |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZRPBEAVKOMELBB-UHFFFAOYSA-N |

| Physical Form | Liquid |

Source: Sigma-Aldrich

The interest in this compound stems from its potential as a precursor for more complex molecules, particularly in the synthesis of quinolone antimicrobials. For instance, a related and more complex derivative, Ethyl (E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl) acrylate (B77674), is recognized as an important intermediate in the synthesis of 4-quinolones. researchgate.net The synthesis of such intermediates often involves the reaction of a primary amine, like cyclopropylamine, with an appropriate ester. A patent describes a preparation method for a similar compound, ethyl 3-(pyridin-2-ylamino) propanoate, by reacting 2-aminopyridine (B139424) with ethyl acrylate, showcasing a common synthetic route for this class of molecules. google.com The specific combination of the flexible propanoate chain and the rigid, reactive cyclopropyl (B3062369) group makes this compound a versatile tool for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(cyclopropylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)5-6-9-7-3-4-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPBEAVKOMELBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76731-85-6 | |

| Record name | ethyl 3-(cyclopropylamino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 3 Cyclopropylamino Propanoate

Direct Synthesis Approaches

Direct synthesis methods involve the direct formation of the target molecule from readily available precursors in a minimal number of steps. These approaches are generally preferred for their efficiency and atom economy.

Amination Reactions of Ethyl Acrylate (B77674) Derivatives

A prominent and widely utilized strategy for the synthesis of ethyl 3-(cyclopropylamino)propanoate is the amination of ethyl acrylate. This reaction, a classic example of an aza-Michael addition, involves the conjugate addition of an amine to the electron-deficient β-carbon of the acrylate ester.

In this approach, cyclopropylamine (B47189) acts as the nitrogen nucleophile, attacking the β-position of ethyl acrylate. The inherent nucleophilicity of the amine's lone pair of electrons drives the reaction forward. This reaction is a straightforward and efficient method for constructing the desired C-N bond. The general transformation is depicted below:

Cyclopropylamine + Ethyl Acrylate → this compound

This reaction can often be carried out under neat conditions or in a suitable solvent. The reactivity of the amine and the acrylate may be sufficient to proceed without catalytic intervention, although catalysts are frequently employed to enhance reaction rates and yields.

Other catalysts that have been reported for aza-Michael additions include lithium perchlorate (B79767) (LiClO₄) and acidic alumina, which can facilitate the reaction under solvent-free conditions. researchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, pressure, and reaction time.

Based on analogous procedures for similar compounds, the reaction can be conducted over a wide range of temperatures. For instance, the trifluoromethanesulfonic acid-catalyzed synthesis of ethyl 3-(pyridin-2-ylamino)propanoate is carried out by refluxing in an oil bath at 120-160°C for 16-20 hours. researchgate.net

The choice of solvent can also significantly impact the reaction outcome. Anhydrous ethanol (B145695) is a commonly used solvent for this type of transformation. researchgate.net In some cases, the reaction can be performed under solvent-free conditions, which offers environmental and economic advantages.

The reaction is typically carried out at atmospheric pressure. The reaction time is monitored to ensure the complete consumption of the starting materials, which can be tracked by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Table 1: Exemplary Reaction Conditions for the Synthesis of a Related Compound, Ethyl 3-(pyridin-2-ylamino)propanoate researchgate.net

| Parameter | Condition |

| Reactants | 2-Aminopyridine (B139424), Ethyl Acrylate |

| Catalyst | Trifluoromethanesulfonic Acid |

| Solvent | Anhydrous Ethanol |

| Temperature | 120-160 °C |

| Time | 16-20 hours |

| Atmosphere | Nitrogen Protection |

Reductive Amination Pathways

An alternative direct approach to this compound is through reductive amination. This versatile method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of the target molecule, this would entail the reaction of ethyl 3-oxopropanoate (B1240783) with cyclopropylamine.

The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of the ketone and the amine. This intermediate is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl group.

The general scheme for this pathway is as follows:

Ethyl 3-oxopropanoate + Cyclopropylamine → [Imine/Enamine Intermediate] --(Reducing Agent)--> this compound

This method offers the advantage of utilizing a different set of starting materials compared to the aza-Michael addition.

Indirect Synthetic Routes

Indirect synthetic routes to this compound involve the formation of a precursor molecule that is subsequently converted to the target compound. These multi-step sequences may be employed when direct methods are not feasible or when specific stereochemistry is desired.

A plausible indirect route could involve the synthesis of a suitable precursor, such as an N-protected β-amino ester, followed by deprotection and subsequent N-alkylation with a cyclopropyl-containing electrophile. For example, one could synthesize ethyl 3-aminopropanoate and then introduce the cyclopropyl (B3062369) group through a reaction with a cyclopropyl halide or a similar reagent. However, such routes are generally less efficient than direct methods due to the increased number of synthetic steps.

Transformations from Related Propanoate Precursors (e.g., Imino Propanoic Acid Esters)

One effective method for the synthesis of this compound involves the transformation of precursor molecules that already possess the basic propanoate structure. A notable example is the conversion of imino propanoic acid esters.

A plausible synthetic route begins with a precursor such as 3-methoxy-3-imino propanoic acid ethyl ester hydrochloride. This compound can react with cyclopropylamine in a suitable solvent like absolute ethanol. The reaction proceeds via nucleophilic attack of the cyclopropylamine on the imino carbon, leading to the displacement of the methoxy (B1213986) group and formation of a new imine, 3-cyclopropylamino-3-imino propanoic acid ethyl ester hydrochloride. prepchem.com Subsequent reduction of this intermediate would yield the target compound, this compound.

Another common precursor is ethyl 3-oxopropanoate (ethyl formylacetate). The synthesis from this starting material involves a reductive amination process. Initially, ethyl 3-oxopropanoate reacts with cyclopropylamine to form an enamine or imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. This one-pot procedure is an efficient way to construct the C-N bond and the final product.

The following table summarizes a representative transformation from an imino propanoate precursor:

| Precursor | Reagent | Solvent | Product |

| 3-Methoxy-3-imino propanoic acid ethyl ester hydrochloride | Cyclopropylamine | Absolute Ethanol | 3-Cyclopropylamino-3-imino propanoic acid ethyl ester hydrochloride |

Functional Group Interconversions on the Propanoate Backbone

Functional group interconversions on a pre-existing propanoate backbone offer another versatile approach to this compound. A widely used and direct method is the aza-Michael addition (or conjugate addition) of cyclopropylamine to ethyl acrylate. researchgate.netresearchgate.net This reaction is typically catalyzed by a Lewis acid or a Brønsted acid, or can proceed thermally. The nucleophilic cyclopropylamine adds to the β-carbon of the electron-deficient alkene of ethyl acrylate, directly forming the target molecule. researchgate.net This method is atom-economical and often proceeds with high yield under mild conditions.

An alternative strategy involves the reaction of cyclopropylamine with a propanoate backbone containing a leaving group at the 3-position, such as ethyl 3-bromopropanoate. This nucleophilic substitution reaction, however, can be prone to side reactions, including elimination.

A synthesis starting from ethyl 3-cyclopropyl-3-oxopropanoate is also feasible. prepchem.com This β-keto ester can undergo reductive amination with cyclopropylamine and a reducing agent like hydrogen gas with a suitable catalyst (e.g., palladium on carbon) or a hydride reagent to furnish this compound.

A representative functional group interconversion is detailed in the table below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Ethyl acrylate | Cyclopropylamine | Lewis Acid (e.g., LiClO4), solvent-free, room temp. | This compound |

| Ethyl acrylate | Cyclopropylamine | Acidic Alumina, solvent-free | This compound |

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. This is achieved through stereoselective synthesis, which employs various techniques to control the formation of a specific stereoisomer.

Chiral Auxiliaries in Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary can be removed.

In the context of synthesizing enantiopure this compound, a chiral auxiliary could be attached to the propanoate precursor. For instance, an achiral β-keto ester could be reacted with a chiral amine to form a chiral enamine. Subsequent diastereoselective reduction of this enamine would lead to the formation of a β-amino ester with a specific stereochemistry at the 3-position. The chiral auxiliary is then cleaved to yield the enantiopure product. Common chiral auxiliaries for this purpose include those derived from α-phenylethylamine or Evans oxazolidinones. researchgate.netunimi.it

The table below illustrates the general principle of using a chiral auxiliary in the synthesis of a β-amino ester:

| Substrate with Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |

| N-enoyl-oxazolidinone | Conjugate addition of amine | >95% |

| Chiral imine from β-keto ester | Diastereoselective reduction | >90% |

Asymmetric Catalysis for Amino Ester Formation

Asymmetric catalysis offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

For the synthesis of this compound, a prominent method is the catalytic asymmetric aza-Michael addition of cyclopropylamine to ethyl acrylate. Chiral metal complexes, such as those of copper, rhodium, or palladium, with chiral ligands can catalyze this reaction with high enantioselectivity. researchgate.net Organocatalysis, using small chiral organic molecules like proline derivatives or chiral phosphoric acids, has also emerged as a powerful tool for this transformation. researchgate.net

Another catalytic asymmetric approach is the hydrogenation of a suitable prochiral enamine precursor. Chiral transition metal catalysts, particularly those based on rhodium or iridium with chiral phosphine (B1218219) ligands, can effect the enantioselective reduction of the C=C bond of the enamine to produce the chiral β-amino ester with high enantiomeric excess.

The following table provides representative data for asymmetric catalytic methods:

| Reaction Type | Chiral Catalyst System | Enantiomeric Excess (e.e.) |

| Asymmetric Aza-Michael Addition | Chiral Cu(I) complex | up to 95% |

| Asymmetric Hydrogenation of Enamine Precursor | Chiral Rhodium-Phosphine complex | >98% |

Enantiomeric Separation Methodologies

When a stereoselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture of this compound is a viable alternative. This involves separating the two enantiomers.

One common method is classical resolution, which involves reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties and can be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be recovered by treatment with a base.

A more modern and efficient technique is chiral chromatography, particularly preparative high-performance liquid chromatography (HPLC). nih.govnih.gov A racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. researchgate.net

Enzymatic resolution is another powerful method. A specific enzyme, such as a lipase (B570770), can selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For example, a lipase could selectively hydrolyze the ester group of one enantiomer, allowing for the separation of the resulting carboxylic acid from the unreacted ester enantiomer. researchgate.net

The table below summarizes common enantiomeric separation methodologies:

| Method | Principle | Typical Outcome |

| Classical Resolution | Formation and separation of diastereomeric salts | High enantiomeric purity after recrystallization |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Baseline separation of enantiomers |

| Enzymatic Resolution | Enantioselective enzymatic transformation | One enantiomer is transformed, the other is not |

Chemical Reactivity and Reaction Mechanisms of Ethyl 3 Cyclopropylamino Propanoate

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, readily participating in reactions with various electrophiles.

The secondary amine of ethyl 3-(cyclopropylamino)propanoate can undergo N-alkylation with alkyl halides to form tertiary amines. This reaction proceeds via a nucleophilic substitution mechanism (SN2). The rate of reaction is influenced by the nature of the alkylating agent and the reaction conditions. Steric hindrance around the nitrogen, slightly increased by the cyclopropyl (B3062369) group, can affect the reaction rate compared to less hindered secondary amines. Over-alkylation to form a quaternary ammonium (B1175870) salt is a potential side reaction if the resulting tertiary amine is sufficiently nucleophilic and the alkylating agent is highly reactive or used in excess.

For laboratory purposes, the N-alkylation of secondary amines is a common method for the synthesis of tertiary amines. The reaction of a secondary amine with an alkyl halide leads to the formation of a more substituted amine.

| Reactant | Alkylating Agent | Product | Reaction Conditions |

| This compound | Methyl Iodide | Ethyl 3-(cyclopropyl(methyl)amino)propanoate | Aprotic solvent (e.g., THF, CH3CN), base (e.g., K2CO3) |

| This compound | Benzyl Bromide | Ethyl 3-(benzyl(cyclopropyl)amino)propanoate | Aprotic solvent (e.g., DMF), base (e.g., NaH) |

This table presents hypothetical reaction examples based on the general reactivity of secondary amines.

This compound can react with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This acylation reaction is a fundamental transformation in organic synthesis. The nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and a leaving group.

The formation of amides from carboxylic acids and amines is a condensation reaction that typically requires activation of the carboxylic acid to make it more electrophilic. Common coupling agents include carbodiimides (like DCC or EDC) or phosphonium-based reagents (like BOP or PyBOP).

| Reactant | Acylating Agent | Product | Reaction Conditions |

| This compound | Acetyl Chloride | Ethyl 3-(N-cyclopropylacetamido)propanoate | Aprotic solvent (e.g., CH2Cl2), base (e.g., triethylamine) |

| This compound | Acetic Anhydride | Ethyl 3-(N-cyclopropylacetamido)propanoate | Aprotic solvent (e.g., pyridine) |

| This compound | Benzoic Acid | Ethyl 3-(N-cyclopropylbenzamido)propanoate | Coupling agent (e.g., DCC), solvent (e.g., CH2Cl2) |

This table presents hypothetical reaction examples based on the general reactivity of secondary amines.

The secondary amine in this compound can act as a nucleophile in addition reactions to electrophilic double or triple bonds, such as those in α,β-unsaturated carbonyl compounds or alkynes. This is a type of Michael addition reaction. The lone pair on the nitrogen attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-nitrogen bond.

The reactivity in nucleophilic additions is governed by the nucleophilicity of the amine and the electrophilicity of the Michael acceptor. The cyclopropyl group may exert a modest electronic effect on the nucleophilicity of the amine.

| Reactant | Electrophile | Product | Reaction Conditions |

| This compound | Acrylonitrile | Ethyl 3-(cyclopropyl(2-cyanoethyl)amino)propanoate | Protic or aprotic solvent, often base-catalyzed |

| This compound | Methyl Acrylate (B77674) | Ethyl 3-(cyclopropyl(3-methoxy-3-oxopropyl)amino)propanoate | Protic or aprotic solvent, often base-catalyzed |

This table presents hypothetical reaction examples based on the general reactivity of secondary amines in Michael additions.

The secondary amine functionality can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form enamines if there is an α-hydrogen, or iminium ions which can then be trapped by a nucleophile. A condensation reaction is characterized by the joining of two molecules with the elimination of a small molecule, typically water.

For instance, the reaction with an aldehyde or ketone would initially form a hemiaminal intermediate, which can then dehydrate. For a secondary amine, this dehydration leads to the formation of an enamine, provided there is a proton on the α-carbon of the original carbonyl compound.

| Reactant | Carbonyl Compound | Product Type | Reaction Conditions |

| This compound | Cyclohexanone | Enamine | Acid catalyst (e.g., p-toluenesulfonic acid), removal of water |

| This compound | Benzaldehyde | Iminium ion intermediate | Acid catalyst, followed by reaction with a nucleophile |

This table presents hypothetical reaction examples based on the general reactivity of secondary amines with carbonyl compounds.

Transformations of the Ethyl Ester Group

The ethyl ester group in this compound is an electrophilic site and can undergo nucleophilic acyl substitution reactions.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. In the case of this compound, treatment with a different alcohol (R'-OH) in the presence of a catalyst will lead to the formation of a new ester, alkyl 3-(cyclopropylamino)propanoate, and ethanol (B145695).

The reaction mechanism involves the nucleophilic attack of the incoming alcohol on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the original alkoxy group (ethoxide) yields the new ester. The equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol as it is formed.

| Reactant | Alcohol | Product | Catalyst |

| This compound | Methanol | Mthis compound | Acid (e.g., H2SO4) or Base (e.g., NaOCH3) |

| This compound | Isopropanol | Isopropyl 3-(cyclopropylamino)propanoate | Acid (e.g., H2SO4) or Base (e.g., NaOCH(CH3)2) |

| This compound | Benzyl Alcohol | Benzyl 3-(cyclopropylamino)propanoate | Acid (e.g., H2SO4) or Base (e.g., NaOBn) |

This table presents hypothetical reaction examples based on the general principles of transesterification.

Hydrolysis in Synthetic Pathways

The ester functionality of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-(cyclopropylamino)propanoic acid and ethanol. This transformation can be catalyzed by either acid or base and is a fundamental reaction in synthetic pathways that require the carboxylic acid derivative.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and an excess of water, the hydrolysis of the ethyl ester proceeds via a reversible nucleophilic acyl substitution mechanism. The reaction is typically driven to completion by using a large excess of water.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of an ethanol molecule lead to the formation of the carboxylic acid and regeneration of the acid catalyst. ias.ac.inscispace.com

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid. The reaction is typically carried out by heating the ester with a solution of a strong base, such as sodium hydroxide (B78521).

Mechanism: The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the ethoxide ion results in the formation of the carboxylic acid, which is then immediately deprotonated by the basic conditions to form the carboxylate salt. The irreversibility of this final deprotonation step drives the reaction to completion. researchgate.netresearchgate.net To obtain the free carboxylic acid, a subsequent acidification step is required. rsc.org

Table 1: Comparison of Hydrolysis Conditions for Ethyl Esters

| Condition | Catalyst | Reagents | Products | Reversibility |

|---|---|---|---|---|

| Acidic | H⁺ (e.g., HCl, H₂SO₄) | Water (excess) | Carboxylic acid, Alcohol | Reversible |

Reduction to Alcohols

The ester group of this compound can be reduced to a primary alcohol, yielding 3-(cyclopropylamino)propan-1-ol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters.

Reduction with Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing esters to primary alcohols. adichemistry.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Mechanism: The reduction proceeds through the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde. The resulting aldehyde is immediately reduced further by another equivalent of hydride to form an alkoxide intermediate. Finally, an acidic or aqueous workup protonates the alkoxide to yield the primary alcohol, 3-(cyclopropylamino)propan-1-ol. youtube.com

It is important to note that LiAlH₄ can also reduce amides to amines. chemistnotes.com Therefore, careful control of reaction conditions would be necessary if other reducible functional groups are present in the molecule.

Table 2: Reduction of Ethyl Esters to Primary Alcohols

| Reducing Agent | Solvent | Workup | Product |

|---|

Reactivity of the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is a highly strained three-membered carbocycle that exhibits unique reactivity. documentsdelivered.com The C-C bonds have significant p-character, allowing the ring to interact with adjacent functional groups and participate in reactions that are not typical for other cycloalkanes.

Cyclopropane Ring Opening Reactions

The inherent ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. documentsdelivered.com These reactions are driven by the relief of this strain energy.

Ring-opening can be initiated by electrophiles, nucleophiles, or radical species. For instance, in the context of N-cyclopropylanilines, single electron transfer (SET) oxidation can lead to the formation of a radical cation, which then undergoes rapid and irreversible ring-opening. wiley-vch.denih.gov The presence of the amino group attached to the cyclopropane ring in this compound can influence the regioselectivity of ring-opening. Protonation or coordination of the nitrogen atom can activate the ring towards nucleophilic attack.

Electrophilic and Nucleophilic Attack on the Cyclopropane Ring

The cyclopropane ring can react with both electrophiles and nucleophiles. Cyclopropanes bearing electron-donating groups (like the amino group) and electron-accepting groups can exhibit push-pull characteristics, facilitating ring-opening reactions.

Electrophilic Attack: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a ring-opened product. For example, electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal C-C bond. wikipedia.orgnih.gov

Nucleophilic Attack: While less common for simple cyclopropanes, nucleophilic ring-opening can occur if the ring is activated by electron-withdrawing groups. In the case of this compound, the molecule does not possess strong electron-withdrawing groups directly on the ring, making direct nucleophilic attack on the ring less likely under standard conditions. However, intramolecular nucleophilic attack from another part of the molecule is a possibility in certain reaction pathways.

Retention of Cyclopropane Ring Integrity in Reactions

Despite its inherent strain, the cyclopropane ring can remain intact during a variety of chemical transformations, provided the reaction conditions are mild enough to avoid ring-opening.

In many standard synthetic transformations that target the ester or amino group, the cyclopropane ring is expected to be stable. For example, palladium-catalyzed N-arylation of cyclopropylamine (B47189) has been achieved under mild conditions with the cyclopropyl ring remaining intact. youtube.com Similarly, reactions such as acylation or alkylation of the secondary amine would likely preserve the cyclopropyl moiety. The key to retaining the ring's integrity is to avoid harsh acidic or oxidative conditions that are known to promote ring-opening.

Strategic Applications of Ethyl 3 Cyclopropylamino Propanoate in Complex Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical Synthesis

The structural attributes of Ethyl 3-(cyclopropylamino)propanoate make it an important intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for sequential or tandem reactions to construct the core scaffolds of several biologically active compounds.

This compound is a key structural component for the synthesis of the quinolone core, which is central to the activity of fluoroquinolone antibiotics. The traditional approach to forming this core is the Gould-Jacobs reaction, which involves the condensation of an aniline (B41778) derivative with a β-ketoester or a related species, followed by a thermal cyclization. wikipedia.orgablelab.euresearchgate.net

In the context of modern fluoroquinolone synthesis, a more advanced intermediate, derived from the core structure of this compound, is often employed. For the synthesis of Ciprofloxacin, a crucial intermediate is Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. researchgate.net This intermediate is formed by the reaction of a benzoylacetate derivative with a derivative of this compound. The subsequent intramolecular cyclization of this intermediate leads to the formation of the quinolone ring system.

Table 1: Key Intermediates in Ciprofloxacin Synthesis

| Intermediate | Chemical Name | Role in Synthesis |

|---|---|---|

| I | Ethyl 3-(cyclopropylamino)acrylate | Precursor to the enamine fragment |

| II | Ethyl 2,4-dichloro-5-fluorobenzoylacetate | Provides the substituted benzene (B151609) ring and adjacent carbonyl groups |

| III | Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate | Key condensation product that undergoes cyclization to form the quinolone core |

The synthesis of Gatifloxacin also proceeds through the construction of a quinolone core, where the N-cyclopropyl group is a common feature among many potent fluoroquinolones. While specific routes commencing directly from this compound are not extensively detailed in readily available literature, its structural motif is integral to the formation of the enamine portion of the molecule that ultimately becomes part of the fused heterocyclic ring system.

The inherent reactivity of β-amino esters, such as this compound, makes them valuable precursors for a variety of nitrogen-containing heterocycles. The presence of both a nucleophilic secondary amine and an electrophilic ester group within the same molecule allows for intramolecular cyclization reactions to yield cyclic structures.

One significant application is in the synthesis of β-lactams, which are four-membered cyclic amides and a core structural feature of many antibiotic classes. Intramolecular cyclization of β-amino esters can be induced to form these strained ring systems. Furthermore, reactions with other bifunctional reagents can lead to the formation of larger heterocycles such as pyrimidinones (B12756618) and benzodiazepines, which are prevalent scaffolds in medicinal chemistry.

Table 2: Potential Heterocyclic Scaffolds from β-Amino Esters

| Heterocycle Class | Synthetic Strategy |

|---|---|

| β-Lactams | Intramolecular amidification |

| Dihydropyridinones | Condensation with a 1,3-dicarbonyl compound |

| Piperidones | Reductive cyclization |

The versatility of this compound extends to the synthesis of a broad range of other biologically active molecules beyond antibiotics. The cyclopropylamine (B47189) moiety is a known pharmacophore that can impart favorable properties to a drug candidate, such as increased metabolic stability and enhanced binding affinity to biological targets.

By modifying the ester functionality or by reacting the secondary amine, a diverse library of compounds can be generated for screening in various disease models. These molecules may exhibit activities as enzyme inhibitors, receptor agonists or antagonists, or as antiviral agents. The ability to readily derivatize this intermediate makes it a valuable tool in drug discovery programs.

Utility in Organic Synthesis Beyond Pharmaceutical Targets

The applications of this compound are not confined to the pharmaceutical arena. Its unique chemical properties are also harnessed in other areas of organic synthesis.

This compound is a direct precursor to N-cyclopropyl-β-alanine ethyl ester, a non-proteinogenic β-amino acid derivative. β-Amino acids are important components of various natural products and peptidomimetics, and they can induce unique secondary structures in peptides. The cyclopropyl (B3062369) group can introduce conformational constraints and influence the biological activity of these peptides. Furthermore, intramolecular cyclization strategies can be employed to synthesize cyclic β-amino acid derivatives, which are of interest for their constrained topologies.

In the realm of specialty chemicals, this compound can serve as a monomer or a building block for the synthesis of functional polymers and materials. The secondary amine and ester groups provide handles for polymerization or for grafting onto other polymer backbones. The incorporation of the cyclopropyl group can influence the physical properties of the resulting materials, such as their thermal stability and rigidity. Additionally, it can be used in the synthesis of ligands for catalysis or as a component in the development of corrosion inhibitors and other performance chemicals.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. This compound is a prime candidate for use in several types of MCRs, owing to its bifunctional nature.

One of the most prominent MCRs where this compound could be theoretically utilized is the Ugi four-component reaction (Ugi-4CR) . The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgfigshare.com In this context, this compound would serve as the amine component. The reaction would proceed through the formation of an iminium ion intermediate from the condensation of the aldehyde and the cyclopropylamine moiety. This is then attacked by the isocyanide and the carboxylate, ultimately yielding a complex α-acylamino carboxamide. The resulting structure would incorporate the cyclopropylamino propanoate backbone, offering a scaffold for further chemical modifications.

Another significant MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. rasayanjournal.co.in this compound can act as the amine component in a three-component Mannich reaction with an aldehyde and a ketone. rasayanjournal.co.inacs.org The resulting β-amino carbonyl compounds are valuable intermediates in the synthesis of various pharmaceuticals and natural products. The presence of the cyclopropyl group can impart unique conformational constraints and metabolic stability to the final products.

The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, is another area where derivatives of this compound could find application, leading to the formation of α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.netnih.gov

The following table illustrates the potential roles of this compound in these key multi-component reactions:

| Multi-Component Reaction | Role of this compound | Other Reactants | General Product Structure |

|---|---|---|---|

| Ugi Reaction | Amine Component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

| Mannich Reaction | Amine Component | Aldehyde, Ketone (or other enolizable carbonyl) | β-Amino Carbonyl Compound |

Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The unique structural characteristics of this compound make it an attractive scaffold for the design and synthesis of analogs aimed at exploring structure-activity relationships (SAR). The cyclopropyl moiety, in particular, is a common feature in many biologically active compounds, where it can act as a conformationally restricted isostere for other groups and can influence metabolic stability. nih.govnih.govlongdom.orgchemrxiv.orgthieme-connect.comresearchgate.net

SAR studies involving analogs of this compound would likely focus on systematic modifications of its three main components: the cyclopropyl ring, the ethyl ester, and the propanoate backbone.

Modifications of the Cyclopropyl Ring: The cyclopropyl group can be substituted with various functional groups to probe their effect on biological activity. For example, the introduction of small alkyl or electron-withdrawing groups could influence the lipophilicity and electronic properties of the molecule, which in turn can affect its binding to a biological target.

Variation of the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of other esters or amides. These modifications would alter the polarity and hydrogen bonding capabilities of the molecule, which are crucial for its interaction with biological macromolecules.

Alterations to the Propanoate Backbone: The length and substitution of the propanoate chain can be varied to explore the optimal spatial arrangement of the functional groups. For instance, the introduction of substituents at the α- or β-positions of the propanoate chain could introduce chiral centers and provide insights into the stereochemical requirements for biological activity.

The following table outlines potential modifications for SAR studies:

| Structural Component | Potential Modifications | Anticipated Effect on Properties |

|---|---|---|

| Cyclopropyl Ring | Substitution with alkyl, halo, or other functional groups | Alteration of lipophilicity, steric hindrance, and electronic properties |

| Ester Group | Hydrolysis to carboxylic acid; conversion to other esters or amides | Modification of polarity, solubility, and hydrogen bonding capacity |

| Propanoate Backbone | Introduction of substituents at α- or β-positions; chain extension or shortening | Introduction of chirality; optimization of spatial orientation of functional groups |

Spectroscopic Characterization Methodologies for Ethyl 3 Cyclopropylamino Propanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural assignment of Ethyl 3-(cyclopropylamino)propanoate can be achieved.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester moiety will show a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The propanoate backbone will display two triplets for its two methylene groups (-NCH₂- and -CH₂COO-). The cyclopropyl (B3062369) group will present a more complex pattern, typically a multiplet for the methine proton (-CH-) and separate multiplets for the non-equivalent methylene protons on the ring. The proton attached to the nitrogen (NH) is expected to appear as a broad singlet.

Based on analogous structures, the predicted chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OCH₂CH₃ | 1.25 | Triplet | 7.1 |

| -CH₂COO- | 2.55 | Triplet | 6.5 |

| -NCH₂CH₂- | 2.90 | Triplet | 6.5 |

| -OCH₂CH₃ | 4.15 | Quartet | 7.1 |

| Cyclopropyl -CH₂- | 0.40 - 0.55 | Multiplet | - |

| Cyclopropyl -CH- | 2.10 - 2.20 | Multiplet | - |

| -NH- | Broad Singlet | - |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon of the ester group. The carbons of the ethyl group and the propanoate backbone will appear in the midfield region, while the carbons of the cyclopropyl ring will be the most upfield.

The predicted chemical shifts for each carbon atom are presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -OCH₂C H₃ | 14.2 |

| Cyclopropyl -C H₂- | 6.5 |

| Cyclopropyl -C H- | 33.5 |

| -C H₂COO- | 35.0 |

| -NC H₂CH₂- | 45.0 |

| -OC H₂CH₃ | 60.5 |

| -C =O | 172.5 |

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the -OCH₂- quartet and the -CH₃ triplet of the ethyl group, and between the two adjacent methylene triplets (-NCH₂- and -CH₂COO-) of the propanoate backbone. It would also confirm the couplings within the complex multiplet system of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded protons and carbons. An HSQC experiment would show a cross-peak connecting the ¹H signal of each C-H bond to the ¹³C signal of the carbon it is attached to. For instance, the proton quartet at ~4.15 ppm would correlate with the carbon signal at ~60.5 ppm, confirming their assignment as the -OCH₂- group. This technique is invaluable for assigning the carbons of the propanoate backbone and the cyclopropyl group by linking them to their directly attached protons.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

ESI is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺. For this compound (molecular formula C₈H₁₅NO₂), the expected molecular weight is 157.21 g/mol . In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak at an m/z of 158.22, corresponding to the [M+H]⁺ ion. This technique is crucial for confirming the molecular weight of the compound with high accuracy.

GC-MS combines gas chromatography for separation with mass spectrometry for detection. The mass spectrometer typically uses a hard ionization technique like Electron Ionization (EI). EI causes extensive fragmentation of the molecule, providing a characteristic "fingerprint" that can be used for structural elucidation and identification.

The molecular ion peak [M]⁺ at m/z = 157 would likely be observed. Key fragmentation pathways for esters and amines would lead to characteristic fragment ions. Common fragmentations for this compound would include:

Loss of the ethoxy group (-OCH₂CH₃): This would result in an acylium ion at m/z 112.

Loss of an ethyl radical (-CH₂CH₃): This would produce a fragment at m/z 128.

Alpha-cleavage adjacent to the nitrogen: Cleavage of the C-C bond next to the nitrogen could lead to the formation of a stable iminium ion. For example, cleavage between the two methylene groups of the propanoate chain could generate a fragment at m/z 84 ([CH₂=N⁺H-cyclopropyl]⁺).

McLafferty rearrangement: While less common for this specific structure, it is a possibility for esters and could lead to a neutral loss of ethene.

A plausible fragmentation pattern is summarized in the table below.

| m/z Value | Plausible Fragment Ion |

| 157 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₂CH₃]⁺ |

| 112 | [M - OCH₂CH₃]⁺ |

| 84 | [C₄H₈N]⁺ (from alpha-cleavage) |

| 56 | [C₃H₄N]⁺ (from cyclopropylamine (B47189) fragment) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a precise molecular formula. This technique can readily distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₈H₁₅NO₂), the expected monoisotopic mass is 157.1103 g/mol . HRMS analysis would typically be performed using a soft ionization technique, such as electrospray ionization (ESI), to generate the protonated molecule, [M+H]⁺, with an expected m/z of 158.1176. The high resolution of the instrument allows for the experimental measurement of this value to within a few parts per million (ppm) of the theoretical value, providing strong evidence for the compound's elemental formula.

While specific experimental HRMS data for this compound is not widely published, predictive models based on its structure are available. The following table outlines the predicted collision cross-section (CCS) values for various adducts of this compound. The CCS is a measure of the ion's size and shape in the gas phase and is an additional identifying characteristic.

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 158.1176 | 134.8 |

| [M+Na]⁺ | 180.0995 | 142.4 |

| [M+K]⁺ | 196.0734 | 140.8 |

| [M+NH₄]⁺ | 175.1441 | 150.7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its secondary amine, ester, and alkyl groups.

The key functional groups and their expected vibrational frequencies are:

Secondary Amine (N-H): A single, moderately weak absorption band is anticipated in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.com The N-H bending vibration may be observed around 1650-1550 cm⁻¹.

Ester Group (C=O and C-O): A strong, sharp absorption band representing the carbonyl (C=O) stretch is expected in the range of 1750-1735 cm⁻¹, which is typical for saturated aliphatic esters. wpmucdn.com Additionally, two distinct C-O stretching vibrations are expected: one for the C(=O)-O bond and another for the O-CH₂ bond, typically appearing in the 1300-1000 cm⁻¹ region.

Alkyl and Cyclopropyl Groups (C-H): Stretching vibrations for the sp³ hybridized C-H bonds in the ethyl and propanoate portions of the molecule, as well as the cyclopropyl ring, are expected just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show slightly higher frequency stretching absorptions compared to the other alkyl groups.

The following table summarizes the expected characteristic IR absorption bands for this compound based on established correlation tables. orgchemboulder.comwpmucdn.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 | Strong |

| Alkyl C-H | C-H Stretch | 2980 - 2850 | Medium to Strong |

| Amine | N-H Bend | 1650 - 1550 | Variable |

| Ester C-O | C-O Stretch | 1300 - 1000 | Strong |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Weak to Medium |

Advanced Spectroscopic Techniques

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects changes in the polarizability of a molecule during vibrations. While no specific Raman spectrum for this compound is available, the technique would be particularly useful for characterizing the cyclopropyl ring. The symmetric "breathing" mode of the cyclopropane (B1198618) ring typically gives rise to a strong and characteristic Raman band. acs.org Studies on cyclopropylamine itself have shown distinct bands in the Raman spectrum that are assignable to the ring's vibrations. acs.orgacs.org This technique could also provide information on the C-C backbone and C-N stretching vibrations, which are often weak in the IR spectrum.

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov This technique provides precise bond lengths, bond angles, and conformational details. For this compound to be analyzed by this method, it would first need to be obtained in the form of a suitable single crystal.

While the crystal structure of this compound itself has not been reported, the structure of a more complex derivative, Ethyl (E)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate, has been determined. This analysis confirms the presence and conformation of the ethyl 3-(cyclopropylamino) moiety within a larger molecular framework, demonstrating the utility of X-ray crystallography for verifying the structure of such derivatives. The ability to obtain crystal structures for amino acid esters is well-established, providing valuable insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.govcardiff.ac.uk

Theoretical and Mechanistic Investigations of Ethyl 3 Cyclopropylamino Propanoate

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like Ethyl 3-(cyclopropylamino)propanoate, these methods can elucidate its electronic structure, conformational preferences, and the energetics of potential reaction pathways.

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic properties of molecules. nih.gov By applying DFT calculations to molecules containing the cyclopropylamine (B47189) group, insights into the electronic nature of this compound can be inferred.

The nitrogen atom's lone pair of electrons can interact with the Walsh orbitals of the cyclopropane (B1198618) ring, affecting the charge distribution and the molecule's nucleophilicity. DFT calculations can quantify this interaction and predict sites susceptible to electrophilic or nucleophilic attack. For instance, in related substituted cyclopropanes, DFT has been used to analyze how donor-acceptor properties influence ring stability and reactivity. acs.org

Table 1: Representative Calculated Electronic Properties for Cyclopropylamine and Related Structures

| Property | Value | Method/Basis Set | Reference Compound |

|---|---|---|---|

| C-N Bond Length (Å) | 1.457(2) | B3LYP/6-31G(2d,2p) | Cyclopropylamine |

| Dipole Moment (D) | 1.19 | Microwave Spectroscopy | Cyclopropylamine |

Note: This table presents data for cyclopropylamine and generalized substituted cyclopropanes as a proxy for the electronic environment of this compound.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational changes over time. rug.nlacs.org For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the preferred spatial arrangements and the energy barriers between different conformations.

MD studies on various fatty acid ethyl esters have been conducted to understand their thermophysical properties and behavior in different environments. researchgate.netdntb.gov.ua These simulations show that the ethyl ester chain is not static but samples a range of conformations. The interplay of steric and electronic effects governs the population of different conformers. In the case of this compound, the bulky cyclopropyl (B3062369) group would sterically influence the conformational freedom of the propanoate chain.

Simulations can predict the most stable conformers by calculating the potential energy surface. For the ethyl propanoate fragment, gauche and anti conformations around the C-C single bonds are expected, with the relative populations determined by subtle energetic differences. The presence of the amino group also allows for the possibility of intramolecular hydrogen bonding, which could further stabilize certain conformations.

Table 2: Torsional Angles and Conformational Data for Ethyl Esters from MD Simulations

| Dihedral Angle | Description | Predicted Behavior | Reference System |

|---|---|---|---|

| O=C-O-C | Ester linkage | Primarily planar (s-trans) | Generic Ethyl Esters |

| C-C-C-N | Propyl chain | gauche and anti conformers | Butylamines/Propyl Esters |

Note: This table is illustrative and based on general knowledge of the conformational preferences of ethyl esters and alkylamines, as specific MD data for the title compound is unavailable.

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the calculation of activation energies. researchgate.netchemrxiv.org For this compound, the most chemically interesting feature is the strained cyclopropane ring, which can undergo various ring-opening reactions. nih.gov

Computational studies on the gas-phase pyrolysis of cyclopropylamine have identified several potential decomposition pathways. researchgate.netconicet.gov.ar These calculations, often using methods like G3(MP2)//B3LYP, can determine the enthalpies of formation for various intermediates and products, thereby predicting the most thermodynamically and kinetically favorable reaction channels. conicet.gov.ar

For this compound, quantum chemical calculations could be used to explore reaction pathways such as:

Ring-opening: Initiated by protonation or interaction with an electrophile, leading to the formation of a carbocationic intermediate. nih.gov

N-alkylation or N-acylation: Reactions at the secondary amine.

Ester hydrolysis: Cleavage of the ethyl ester group under acidic or basic conditions.

These calculations can provide a detailed, step-by-step description of the bond-breaking and bond-forming processes involved in these transformations. frontiersin.org

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds containing a cyclopropylamine moiety often involves a combination of experimental and computational methods. Theoretical calculations are particularly valuable for characterizing transient species like transition states and reaction intermediates.

The transition state is the highest energy point along a reaction coordinate and is a critical structure for determining the rate of a chemical reaction. Computational methods can locate and characterize the geometry and energy of transition states.

For cyclopropylamine derivatives, a key area of investigation is the mechanism of ring-opening. Theoretical calculations have shown that the cleavage of the cyclopropane C-C bonds can be influenced by the nature of substituents. nih.gov For example, in the superacid-promoted ring-opening of trans-2-phenylcyclopropylamine, DFT calculations were used to compare the energies of the transition states for the cleavage of the vicinal versus the distal C-C bond. The calculations showed that the transition state leading to the cleavage of the distal bond was lower in energy, explaining the observed regioselectivity of the reaction. nih.gov

Similar analyses could be applied to this compound to predict how the 3-aminopropanoate substituent influences the activation barriers for different ring-opening pathways. The energy difference between competing transition states can determine the product distribution of a reaction. researchgate.net

Table 3: Calculated Activation Energies for Ring-Opening of Cyclopropane Derivatives

| Reaction | ΔG‡ (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Protolysis of vicinal C-C bond in trans-2-phenylcyclopropylamine | 28.7 | DFT | nih.gov |

| Protolysis of distal C-C bond in trans-2-phenylcyclopropylamine | 22.2 | DFT | nih.gov |

Note: This table provides examples of calculated activation energies for ring-opening reactions in related cyclopropane systems.

Reaction intermediates are species that are formed in one step of a reaction and consumed in a subsequent step. They are often short-lived and difficult to detect experimentally. Computational chemistry provides a means to predict the structure, stability, and electronic properties of these transient species.

For reactions involving this compound, potential intermediates could include:

Dicationic species: Formed during acid-catalyzed ring-opening. nih.gov

Radical cations: Generated in photochemical or single-electron transfer (SET) reactions. rsc.org

Breslow intermediates: In the context of certain catalytic cycles. scispace.com

By optimizing the geometries and calculating the energies of these potential intermediates, their viability and role in a proposed reaction mechanism can be assessed. This is crucial for understanding and predicting the outcome of chemical transformations involving this compound.

Stereochemical Outcomes and Rationalization

The synthesis of this compound can potentially lead to stereoisomers if a chiral center is introduced or present in the reaction pathway. Theoretical investigations are crucial for predicting and rationalizing the stereochemical outcomes of its formation.

Key Areas of Theoretical Investigation:

Transition State Modeling: Computational modeling of the transition states for reactions forming this compound would be the primary method to rationalize stereochemical outcomes. By calculating the energies of competing diastereomeric transition states, the preferred reaction pathway and, consequently, the major stereoisomer can be predicted.

Conformational Analysis: A thorough conformational analysis of the reactants and intermediates is essential. The relative energies of different conformers can influence which diastereomeric transition state is more easily accessible, thereby dictating the stereochemical course of the reaction.

Chiral Catalysis and Induction: In asymmetric syntheses, computational studies can elucidate the mechanism of stereochemical induction by a chiral catalyst or auxiliary. These models can reveal the specific non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate and the chiral entity that lead to the observed enantioselectivity.

Hypothetical Stereochemical Rationalization Data:

To illustrate this, consider a hypothetical asymmetric synthesis. The data below represents a simplified computational output for the energy barriers of competing transition states leading to (R)- and (S)-enantiomers.

| Transition State | Calculated Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(R) | 15.2 | (R) |

| TS-(S) | 17.8 |

This interactive table demonstrates how lower transition state energy corresponds to the favored stereochemical outcome.

Structure-Reactivity Relationships

Structure-reactivity relationships (SRRs) for this compound would explore how modifications to its molecular structure influence its chemical reactivity. Computational chemistry provides powerful tools to quantify and understand these relationships.

Computational Approaches to SRR:

Electronic Structure Analysis: The electronic properties of the molecule, such as the charge distribution, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), are key determinants of its reactivity. For instance, the nucleophilicity of the nitrogen atom and the electrophilicity of the ester carbonyl carbon can be assessed through these calculations.

Steric Effects: The impact of steric hindrance on reaction rates and equilibria can be modeled. By systematically modifying substituent groups and calculating the resulting changes in reaction barriers, the steric profile of the molecule can be mapped.

Quantitative Structure-Activity Relationship (QSAR): While more common in drug discovery, QSAR principles can be applied to understand how systematic structural changes affect a specific chemical reactivity parameter. nih.gov This involves developing mathematical models that correlate structural descriptors with reactivity data. nih.govdrugdesign.org

Illustrative Structure-Reactivity Data:

The following table presents hypothetical data from a computational study on the effect of N-substituents on the nucleophilicity of the nitrogen atom in a derivative of this compound, as indicated by the calculated HOMO energy.

| N-Substituent | HOMO Energy (eV) | Predicted Nucleophilicity |

| -H | -6.5 | Moderate |

| -CH3 | -6.2 | Higher |

| -COCH3 | -7.1 | Lower |

This interactive table shows that electron-donating groups increase the HOMO energy and thus the predicted nucleophilicity.

Spectroscopic Data Prediction and Validation through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the spectroscopic data of molecules like this compound. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Computational Spectroscopic Techniques:

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated with good accuracy. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This is useful for identifying characteristic functional group vibrations, such as the C=O stretch of the ester and the N-H bend of the secondary amine.

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion, helping to interpret the observed fragmentation patterns in experimental MS data.

Predicted vs. Experimental Spectroscopic Data Validation (Hypothetical):

This table provides a hypothetical comparison of computationally predicted and experimentally obtained spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (C=O) | 172.5 ppm | 172.8 ppm |

| ¹H NMR (N-H) | 2.1 ppm | 2.3 ppm |

| IR (C=O stretch) | 1735 cm⁻¹ | 1732 cm⁻¹ |

This interactive table highlights the typical level of agreement between predicted and experimental spectroscopic data.

Advanced Topics in Cyclopropyl Group Chemistry Within Propanoate Scaffolds

Synthetic Methodologies for Cyclopropyl (B3062369) Ring Formation in Propanoates

The construction of the strained cyclopropane (B1198618) ring requires specific synthetic approaches. When incorporated into a propanoate framework, the synthesis can be approached by either forming the ring on a pre-existing propanoate backbone or by constructing the propanoate chain off of a cyclopropyl-containing precursor. Focusing on the former, several methods are prominent.

Cyclopropanation of an unsaturated precursor, such as an ethyl acrylate (B77674) derivative, is a direct method for installing the cyclopropyl ring. Among the most reliable and stereospecific methods is the Simmons-Smith reaction and its variations, which involve an organozinc carbenoid. researchgate.netwikipedia.org

The classic Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (B129776) (CH₂I₂) to generate an iodomethylzinc iodide (ICH₂ZnI) carbenoid species. wikipedia.org This reagent adds a methylene (B1212753) group (:CH₂) across the double bond of an alkene in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com For propanoate scaffolds, this would typically involve the reaction with an α,β-unsaturated ester like ethyl acrylate.

Modifications to the original protocol have been developed to enhance reactivity and broaden the scope. The Furukawa modification employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often provides better yields. thermofisher.com Other variations have developed tunable zinc reagents that allow for the cyclopropanation of alkenes without requiring a directing group, such as a nearby hydroxyl group. organic-chemistry.org

The general mechanism involves the formation of the organozinc carbenoid which then reacts with the alkene. The reaction is believed to proceed through a concerted transition state, which accounts for its stereospecificity. masterorganicchemistry.comyoutube.com

Table 1: Comparison of Selected Cyclopropanation Reagents

| Reagent System | Carbenoid Species (Simplified) | Typical Substrate | Key Characteristics |

|---|---|---|---|

| CH₂I₂ / Zn-Cu couple | ICH₂ZnI | Alkenes, Allylic alcohols | Classic method, stereospecific, often requires directing groups for high selectivity. wikipedia.org |

| CH₂I₂ / Et₂Zn (Furukawa Mod.) | ICH₂ZnEt | Unfunctionalized alkenes | Higher reactivity and yields compared to the classic method. thermofisher.com |

| CHCl₃ / KOt-Bu | :CCl₂ (Dichlorocarbene) | Alkenes | Forms dihalocyclopropanes, proceeds via a free carbene. masterorganicchemistry.com |

An alternative to intermolecular cyclopropanation is the intramolecular cyclization of a suitably functionalized propanoate precursor. This method involves a 1,3-elimination reaction to form the three-membered ring. For instance, a γ-substituted ester, such as ethyl 4-chlorobutanoate, can undergo cyclization in the presence of a strong base. google.com

The mechanism involves the deprotonation of the α-carbon (the carbon adjacent to the ester carbonyl group) to form an enolate. This enolate then acts as an internal nucleophile, attacking the carbon bearing the leaving group (e.g., a halide) in an intramolecular Sₙ2 reaction to close the ring and form the cyclopropyl ester. google.com The choice of base and reaction conditions is crucial to favor the desired intramolecular cyclization over competing intermolecular reactions.

Influence of the Cyclopropyl Group on Adjacent Functionalities

The cyclopropyl group possesses unique electronic properties that significantly influence adjacent functional groups like the amino and ester moieties in Ethyl 3-(cyclopropylamino)propanoate. The C-C bonds of the cyclopropane ring have a high degree of p-character, allowing the ring to interact with adjacent π-systems and p-orbitals, in a manner sometimes compared to a carbon-carbon double bond. stackexchange.com

This electronic character allows the cyclopropyl group to act as a good π-electron donor. stackexchange.com When attached to a nitrogen atom, this property can influence the basicity of the amine. The cyclopropyl group can donate electron density to the nitrogen, potentially increasing its basicity compared to analogous compounds with electron-withdrawing groups. However, this effect is complex and competes with steric and hybridization factors. libretexts.org

In the case of adjacent esters, the cyclopropyl group can provide hyperconjugative stabilization. nih.govresearchgate.net This interaction can increase the hydrolytic stability of the ester. Studies comparing the stability of certain esters with their cyclopropane analogues have shown a substantial increase in stability under both acidic and basic hydrolytic conditions. nih.govresearchgate.net This enhanced stability is attributed to the electronic donation from the cyclopropyl ring into the carbonyl system. researchgate.net

Strain Energy and Reactivity of the Cyclopropane Ring in Substituted Systems

Cyclopropane possesses a significant amount of ring strain, estimated to be around 27 kcal/mol, due to its compressed internal bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. masterorganicchemistry.comnih.gov This inherent strain energy is a driving force for ring-opening reactions, making the cyclopropane ring a reactive functional group under certain conditions. nih.govarkat-usa.orgbohrium.com

In a molecule like this compound, the cyclopropyl ring is activated by the adjacent electron-donating amino group. The reactivity of the ring, particularly its susceptibility to cleavage, is highly dependent on the reaction conditions.

Electrophilic ring-opening is a common reaction pathway for cyclopropylamines. nih.gov In the presence of strong acids, the nitrogen atom is protonated, forming an ammonium (B1175870) group. This σ-withdrawing group can weaken the adjacent (vicinal) C-C bonds of the cyclopropane ring. However, studies have shown that cleavage can also occur at the distal (C₂-C₃) bond, influenced by factors like charge-charge repulsion in the transition state. nih.gov One-electron oxidation of the amine nitrogen to form a radical cation is another well-established mechanism that leads to rapid ring opening. researchgate.net This process is particularly relevant in nitrosation reactions of N-cyclopropylanilines, where the cyclopropyl group is selectively cleaved. researchgate.net

The activation strain model can be used to understand the reactivity of strained rings like cyclopropane. nih.govvu.nl This model posits that the activation energy of a reaction is the sum of the energy required to distort the reactants into their transition state geometries (strain energy) and the interaction energy between these distorted reactants. vu.nl The high ground-state energy (ring strain) of cyclopropane means that less distortion is required to reach certain transition states, contributing to its unique reactivity in cycloaddition and ring-opening reactions. nih.gov

Advanced Topics in Amino Ester Chemistry with Propanoate Backbone

Role of the Propanoate Ester in Conjugate Addition Chemistry

The propanoate ester functional group plays a critical role as an activating group in conjugate addition reactions, most notably the Michael reaction. libretexts.orgmasterorganicchemistry.com In this type of reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org

The carbonyl of the propanoate ester is a strong electron-withdrawing group. When a double bond is introduced between the α- and β-carbons of the propanoate backbone (forming an acrylate (B77674) derivative), the ester group withdraws electron density through resonance. This polarization renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles, such as enolates, amines, or thiols. libretexts.orgmasterorganicchemistry.com This process is referred to as a 1,4-addition or conjugate addition. libretexts.org

The general mechanism involves three key steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated propanoate.